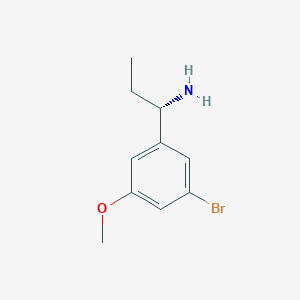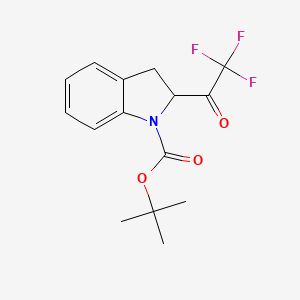
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly interesting because of its trifluoroacetyl group, which can impart unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the trifluoroacetyl group and the tert-butyl ester group. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and selectivity. Industrial production methods may vary, but they generally aim to optimize the reaction conditions to achieve large-scale synthesis efficiently.
Analyse Chemischer Reaktionen
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of trifluoroacetyl groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The indoline core can also interact with biological molecules, affecting various pathways and processes.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl indoline-1-carboxylate: Lacks the trifluoroacetyl group, which can significantly alter its chemical and biological properties.
tert-Butyl 1-indolecarboxylate: Similar structure but different functional groups, leading to different reactivity and applications.
tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate: Contains a spirocyclic structure, which can affect its stability and reactivity.
The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C15H16F3NO3 |
|---|---|
Molekulargewicht |
315.29 g/mol |
IUPAC-Name |
tert-butyl 2-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C15H16F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-7,11H,8H2,1-3H3 |
InChI-Schlüssel |
LEGXZQPDFGFSNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


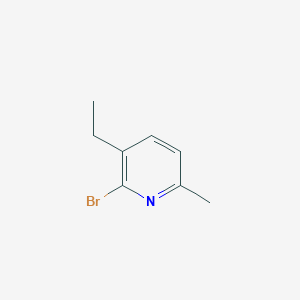
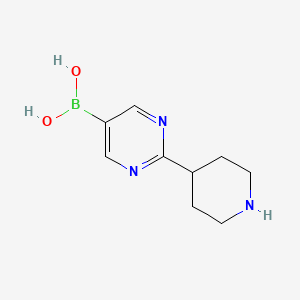
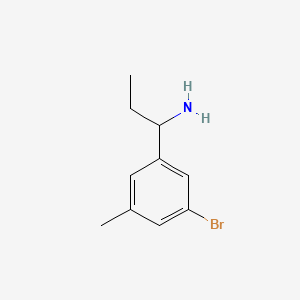
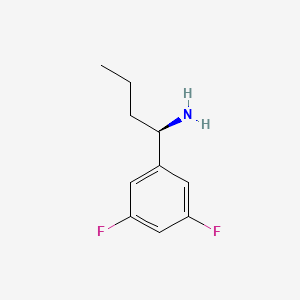
![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
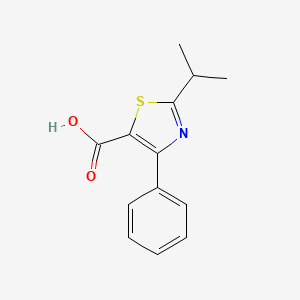
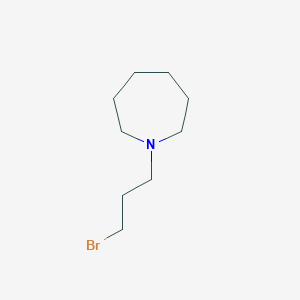
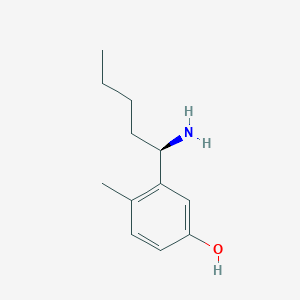
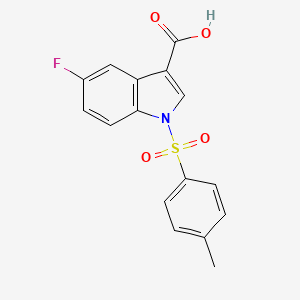
![1-(Benzo[b]thiophen-5-yl)ethanol](/img/structure/B12973196.png)
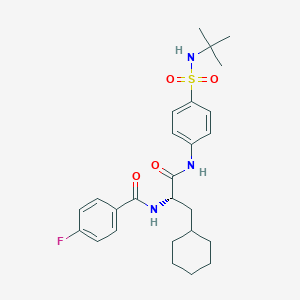
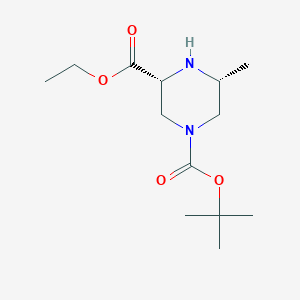
![3-Amino-2-nitroso-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one hydrochloride](/img/structure/B12973226.png)
